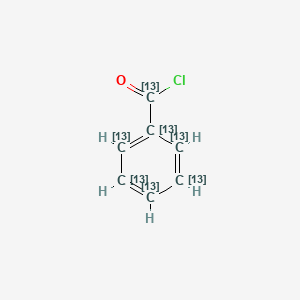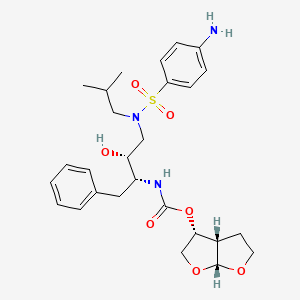
Girard's Reagent P-d5
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Girard’s Reagent P-d5 is a deuterated version of Girard’s Reagent P . It is a cationic hydrazine reagent and is used as an internal standard for the quantification of Girard’s reagent P by GC- or LC-MS . It has been used as a derivatization reagent to quantify glycans, oxysterols, and 5-methylcytosine derivatives .
Synthesis Analysis
Girard’s Reagent P-d5 is used in the labeling of steroid hormones for mass spectroscopy analysis enabling accurate and sensitive steroid hormone quantification . It has been used in a simplified quantitative glycomics strategy, which features nonreductive isotopic labeling of reducing glycans with either nondeuterated (d0-) or deuterated (d5-) Girard’s reagent P (GP) without salts introduced .Molecular Structure Analysis
The molecular formula of Girard’s Reagent P-d5 is C7H5D5ClN3O . The InChi Code is InChI=1S/C7H9N3O.ClH/c8-9-7(11)6-10-4-2-1-3-5-10;/h1-5H,6,8H2;1H/i1D,2D,3D,4D,5D; .Chemical Reactions Analysis
Girard’s Reagent P-d5 is used in the generation of water-soluble hydrazones of carbonyl compounds aiding their separation . These reagents are sensitive and selective . It has been used in a simplified quantitative glycomics strategy, which features nonreductive isotopic labeling of reducing glycans .Physical And Chemical Properties Analysis
Girard’s Reagent P-d5 is a crystalline solid . It has a formula weight of 192.7 . It has a solubility of 1 mg/ml in DMSO and 10 mg/ml in PBS (pH 7.2) . The λmax is 260 nm .Aplicaciones Científicas De Investigación
Internal Standard for Quantification
Girard’s Reagent P-d5 is used as an internal standard for the quantification of Girard’s reagent P by Gas Chromatography (GC) or Liquid Chromatography (LC-MS) .
Derivatization Reagent for Glycans
It has been used as a derivatization reagent to quantify glycans . Glycans are complex carbohydrates that play crucial roles in biological systems. The ability to accurately quantify them is important in fields such as glycomics .
Derivatization Reagent for Oxysterols
Girard’s Reagent P-d5 is also used to quantify oxysterols . Oxysterols are oxygenated derivatives of cholesterol and have been implicated in various pathological processes, including atherosclerosis and neurodegenerative diseases .
Derivatization Reagent for 5-Methylcytosine Derivatives
Another application of Girard’s Reagent P-d5 is in the quantification of 5-methylcytosine derivatives . 5-methylcytosine is a modified form of the DNA base cytosine and plays a key role in epigenetic regulation .
Labeling of Steroid Hormones for Mass Spectroscopy
Girard’s Reagent P-d5 is useful in the labeling of steroid hormones for mass spectroscopy analysis . This enables accurate and sensitive steroid hormone quantification .
Generation of Water-Soluble Hydrazones
Girard reagents, including Girard’s Reagent P-d5, generate water-soluble hydrazones of carbonyl compounds . This aids in their separation, making these reagents useful in various analytical chemistry applications .
Mecanismo De Acción
Target of Action
Girard’s Reagent P-d5 is primarily used as a derivatization reagent . Its primary targets are carbonyl compounds , specifically glycans, oxysterols, and 5-methylcytosine derivatives . These compounds play crucial roles in various biological processes, including carbohydrate metabolism, lipid biochemistry, and epigenetics .
Mode of Action
Girard’s Reagent P-d5 interacts with its targets by generating water-soluble hydrazones of carbonyl compounds . This reaction aids in the separation of these compounds, making them easier to analyze .
Biochemical Pathways
The action of Girard’s Reagent P-d5 affects several biochemical pathways. For instance, it impacts carbohydrate metabolism when used to quantify glycans . It also influences lipid biochemistry when used to quantify oxysterols . Additionally, it affects epigenetic processes when used to quantify 5-methylcytosine derivatives .
Pharmacokinetics
It’s known that the compound is used as an internal standard for the quantification of girard’s reagent p by gc- or lc-ms . Deuterium substitution, as seen in Girard’s Reagent P-d5, has been noted to potentially affect the pharmacokinetic and metabolic profiles of drugs .
Result of Action
The result of Girard’s Reagent P-d5 action is the formation of water-soluble hydrazones of carbonyl compounds . This transformation allows for the accurate and sensitive quantification of target compounds like glycans, oxysterols, and 5-methylcytosine derivatives .
Action Environment
The action of Girard’s Reagent P-d5 can be influenced by various environmental factors. For instance, the solubility of the reagent can affect its action. It is soluble in DMSO at 1 mg/ml and in PBS (pH 7.2) at 10 mg/ml . The storage conditions can also impact its stability, with recommended storage at -20°C .
Safety and Hazards
Users should avoid breathing mist, gas or vapours of Girard’s Reagent P-d5 . Contact with skin and eyes should be avoided . Personal protective equipment should be used and adequate ventilation should be ensured . All sources of ignition should be removed and personnel should be evacuated to safe areas .
Direcciones Futuras
Girard’s Reagent P-d5 has been used in a simplified quantitative glycomics strategy . This strategy has the potential for high-sensitivity analysis of sialylated glycans as GP derivatives, which involves neutralization of the carboxyl group of sialic acid by chemical derivatization . This suggests that Girard’s Reagent P-d5 could have further applications in the field of glycomics.
Propiedades
| { "Design of the Synthesis Pathway": "The synthesis pathway for Girard's Reagent P-d5 involves the reaction of Girard's Reagent T with deuterated formaldehyde.", "Starting Materials": [ "Girard's Reagent T", "Deuterated Formaldehyde" ], "Reaction": [ "Mix Girard's Reagent T and deuterated formaldehyde in a solvent, such as ethanol or methanol.", "Heat the mixture at reflux temperature for several hours.", "Cool the mixture and filter the resulting solid.", "Wash the solid with a solvent, such as diethyl ether or chloroform, to remove impurities.", "Dry the solid under vacuum to obtain Girard's Reagent P-d5." ] } | |
Número CAS |
1505505-87-2 |
Nombre del producto |
Girard's Reagent P-d5 |
Fórmula molecular |
C7H10ClN3O |
Peso molecular |
192.658 |
Nombre IUPAC |
2-(2,3,4,5,6-pentadeuteriopyridin-1-ium-1-yl)ethanehydrazonate;hydrochloride |
InChI |
InChI=1S/C7H9N3O.ClH/c8-9-7(11)6-10-4-2-1-3-5-10;/h1-5H,6,8H2;1H/i1D,2D,3D,4D,5D; |
Clave InChI |
NDXLVXDHVHWYFR-GWVWGMRQSA-N |
SMILES |
C1=CC=[N+](C=C1)CC(=NN)[O-].Cl |
Sinónimos |
1-(Carboxymethyl)pyridinium-d6 Chloride Hydrazide; 1-(2-Hydrazino-2-oxoethyl)pyridinium-d5 Chloride; Girard-P Reagent-d5; Girard’s P Reagent-d5; (Pyridinio-d5)acetohydrazide Chloride; |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



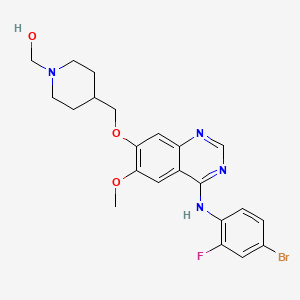
![4-(4-Bromo-2-fluoroanilino)-7-[(1-methylpiperidin-4-yl)methoxy]quinazolin-6-ol](/img/structure/B584748.png)
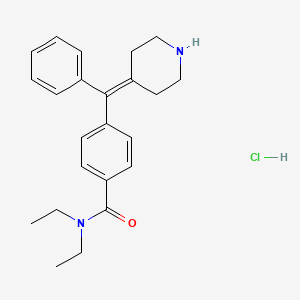

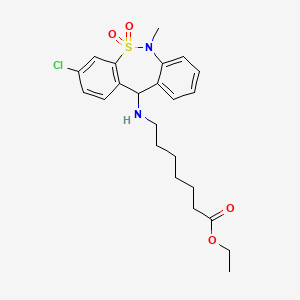
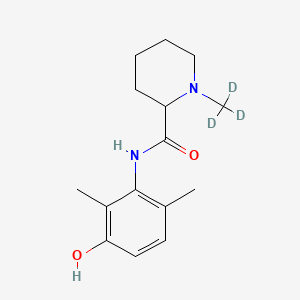
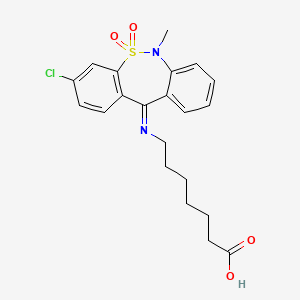
![(1S,2S,3R,5R)-2-(Benzyloxy)methyl-6-oxabicyclo[3.1.0]hexan-3-ol](/img/structure/B584760.png)
